An In-depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride (CAS No. 651057-01-1), a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore its synthesis, discuss its applications in drug discovery, and provide essential safety and handling information. This document is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Physical Properties
1-(Methylsulfonyl)piperidin-4-amine hydrochloride is a piperidine derivative characterized by a methylsulfonyl group attached to the piperidine nitrogen and an amine group at the 4-position. The hydrochloride salt form enhances its stability and solubility in aqueous media.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 651057-01-1 | [2][3] |
| Molecular Formula | C₆H₁₅ClN₂O₂S | [2][3] |
| Molecular Weight | 214.71 g/mol | [2][3] |
| IUPAC Name | 1-(methylsulfonyl)piperidin-4-amine;hydrochloride | [2] |
| Synonyms | 4-Amino-1-(methylsulfonyl)piperidine hydrochloride, 1-Methanesulfonylpiperidin-4-amine hydrochloride | [3] |
| Appearance | Solid | [4] |
| Solubility | Easily soluble in water. Soluble in other common solvents. | [4] |
| Storage Conditions | Sealed in a dry, well-ventilated place at room temperature.[4][5] | [4][5] |
While some sources may provide predicted boiling and flash points, experimentally determined values are not consistently reported in the available literature.
Synthesis and Purification
The synthesis of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride is typically achieved through a multi-step process. A common and logical pathway initiates from a protected form of 4-aminopiperidine to ensure regioselective sulfonylation.
Conceptual Synthesis Workflow
The synthesis can be visualized as a three-stage process: protection of the amine, sulfonylation of the piperidine nitrogen, and deprotection to yield the final hydrochloride salt. This strategy prevents undesired side reactions and allows for a more controlled synthesis.
Caption: General synthetic workflow for 1-(Methylsulfonyl)piperidin-4-amine hydrochloride.
Detailed Experimental Protocol (Synthesis of the Free Base)
A common route to the free base, 1-(methylsulfonyl)piperidin-4-amine, involves the deprotection of a Boc-protected precursor.[6]
Step 1: Deprotection of tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
-
Dissolve tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate (1.0 eq) in dichloromethane (DCM).[6]
-
Add trifluoroacetic acid (TFA) (10.0 eq) to the solution.[6]
-
Stir the reaction mixture at room temperature for 16 hours.[6]
-
Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.[6]
-
Dilute the crude product with diethyl ether at 40 °C to induce precipitation.[6]
-
Collect the precipitate by filtration, wash with water, and dry.[6]
-
Dissolve the dried product in methanol and treat with a polymer-supported bicarbonate resin to neutralize the excess acid.[6]
-
Filter to remove the resin and concentrate the filtrate under reduced pressure to yield 1-(methylsulfonyl)piperidin-4-amine.[6]
To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., methanol or diethyl ether) and treated with a solution of hydrogen chloride.
Spectroscopic and Analytical Data
Characterization of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride is crucial for confirming its identity and purity. While a complete set of publicly available, experimentally-derived spectra is limited, typical spectral features can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group of the methylsulfonyl moiety, as well as the protons on the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons will be influenced by their axial or equatorial positions and their proximity to the nitrogen and amine groups. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or D₂O.[7][8]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon of the sulfonyl group and the carbons of the piperidine ring. The chemical shifts of the piperidine carbons provide information about the electronic environment within the ring.[8]
Infrared (IR) Spectroscopy
The FT-IR spectrum of the solid compound would be expected to exhibit characteristic absorption bands:
-
N-H stretching: Vibrations from the primary amine (NH₂) and the protonated amine (NH₃⁺) in the hydrochloride salt would appear in the region of 3200-3400 cm⁻¹.
-
C-H stretching: Aliphatic C-H stretching vibrations from the methyl and piperidine methylene groups would be observed around 2850-3000 cm⁻¹.
-
S=O stretching: Strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are expected in the regions of approximately 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometric analysis would confirm the molecular weight of the free base. The fragmentation pattern can provide structural information. Key fragmentation pathways for sulfonamides often involve cleavage of the S-N bond and fragmentation of the piperidine ring.[9]
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride. As the compound lacks a strong UV chromophore, a detector such as a Charged Aerosol Detector (CAD) or derivatization with a UV-active agent may be necessary.[10] A reversed-phase C18 column with an ion-pairing agent like heptafluorobutyric acid (HFBA) in the mobile phase can be employed to achieve good retention and separation.[10]
Applications in Drug Discovery and Development
1-(Methylsulfonyl)piperidin-4-amine hydrochloride serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[2][4] The presence of a primary amine provides a reactive handle for a variety of chemical transformations, including amidation, reductive amination, and arylation reactions. The methylsulfonylpiperidine moiety can influence the physicochemical properties of the final compound, such as its solubility, polarity, and metabolic stability.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling 1-(Methylsulfonyl)piperidin-4-amine hydrochloride.
Hazard Identification
While specific toxicity data is limited, it should be handled as a potentially hazardous substance. It may cause skin and eye irritation.[11]
Recommended Handling Procedures
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
-
Avoid inhalation of dust or vapors.[4]
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.
Storage and Stability
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][5]
-
The compound is stable under recommended storage conditions.[5][12]
-
Incompatible with strong oxidizing agents.[11]
Decomposition
Hazardous decomposition products formed under fire conditions may include carbon monoxide, nitrogen oxides, hydrogen chloride, and sulfur oxides.[5]
Conclusion
1-(Methylsulfonyl)piperidin-4-amine hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the reactive primary amine and the modulating effect of the methylsulfonylpiperidine core, makes it an attractive starting material for the creation of diverse compound libraries. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.
References
- ST-9563 - Safety Data Sheet. (2023-01-02). Combi-Blocks, Inc.
- 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride CAS 651057-01-1. BIOSYNCE.
- Supporting Information. (2020). Beilstein J. Org. Chem., 16, 1124–1134.
- Buy 1-(Methylsulfonyl)piperidin-4-amine hydrochloride | 651057-01-1. Smolecule. (2023-08-15).
- General Information. In Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF)
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). Molbank, m1879.
- 1-Methanesulfonylpiperidin-4-amine hydrochloride | C6H15ClN2O2S | CID 17221636. PubChem.
- Safety D
- 1-(methylsulfonyl)piperidin-4-amine hydrochloride. Echemi.
- 1-(methylsulfonyl)piperidin-4-amine AldrichCPR. Sigma-Aldrich.
- 1-(Methylsulfonyl)piperidin-4-amine hydrochloride | 1stsci.com.
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Safety D
- 1-(METHYLSULFONYL)PIPERIDIN-4-AMINE | 40227-97-3. ChemicalBook. (2025-07-24).
- 1-(METHYLSULFONYL)PIPERIDIN-4-AMINE. Crescent Chemical Company.
- 1-(Methylsulfonyl)piperidin-4-amine hydrochloride. MySkinRecipes.
- 4-(3-(Methylsulfonyl)phenyl)piperidine hydrochloride | 346688-60-6. Sigma-Aldrich.
- 1-(Methylsulfonyl)piperidin-4-amine hydrochloride - . Sigma-Aldrich.
- 1-(methylsulfonyl)piperidin-4-amine | Sigma-Aldrich.
- 1-(METHYLSULFONYL)PIPERIDIN-4-AMINE HYDROCHLORIDE. ChemBK. (2024-04-09).
- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). Journal of Medicinal Chemistry.
- 1-Methylpiperidin-4-amine | 41838-46-4. ChemicalBook. (2025-08-26).
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine | C11H23N3 | CID 22964505. PubChem.
- 1-Methylpiperidin-4-amine hydrochloride. MySkinRecipes.
- 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. PubChem.
- 1-(METHYLSULFONYL)PIPERIDIN-4-AMINE | 402927-97-3. ChemicalBook. (2025-07-24).
- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025-08-05).
- What solvents are DMSO/DMF miscible with? : r/OrganicChemistry. Reddit. (2019-07-21).
- Buy 1-(Methylsulfonyl)piperidin-4-amine | 402927-97-3. Smolecule.
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- 1-(methylsulfonyl)piperidin-4-amine AldrichCPR. Sigma-Aldrich.
- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- Solubility D
- Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2022). Forensic Chemistry.
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- GR 125487 | C19H26FN3O5S | CID 4284721. PubChem.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Magnetic Resonance in Chemistry.
- CN107805218B - Method for preparing 4-Boc-aminopiperidine.
- 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. PubChem.
- Aldrich FT-IR Collection Edition II. Thermo Fisher Scientific.
- 1-(Methylsulfonyl)piperidin-4-amine hydrochloride - . Sigma-Aldrich.
Sources
- 1. 1-Methylpiperidin-4-amine hydrochloride [myskinrecipes.com]
- 2. Buy 1-(Methylsulfonyl)piperidin-4-amine hydrochloride | 651057-01-1 [smolecule.com]
- 3. biosynce.com [biosynce.com]
- 4. rsc.org [rsc.org]
- 5. combi-blocks.com [combi-blocks.com]
- 6. 1-(METHYLSULFONYL)PIPERIDIN-4-AMINE | 402927-97-3 [chemicalbook.com]
- 7. scienceopen.com [scienceopen.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
